(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol
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Overview
Description
Karacoline is a diterpene alkaloid found in the plant Aconitum kusnezoffii. It is known for its biological activity, particularly in reducing the degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Karacoline involves several steps, starting from simpler organic molecules. The key steps include:
Formation of the Diterpene Skeleton: This involves cyclization reactions to form the core structure of the diterpene.
Introduction of Functional Groups: Various functional groups are introduced through reactions such as oxidation, reduction, and substitution.
Final Assembly: The final steps involve the assembly of the complete molecule, often requiring precise control of reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of Karacoline typically involves extraction from Aconitum kusnezoffii. The process includes:
Extraction: The plant material is extracted using solvents like ethanol.
Purification: The crude extract is purified using techniques such as chromatography.
Isolation: The pure compound is isolated and characterized using spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
Karacoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles are used under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Karacoline has several scientific research applications:
Chemistry: It is used as a model compound to study diterpene alkaloids and their chemical properties.
Biology: It is studied for its effects on cellular processes, particularly in reducing extracellular matrix degradation.
Medicine: It has potential therapeutic applications in treating conditions like intervertebral disc degeneration.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Karacoline exerts its effects primarily through the NF-κB signaling pathway. It reduces the degradation of the extracellular matrix by inhibiting the activity of enzymes that break down matrix components. This action helps in maintaining the structural integrity of tissues, particularly in the intervertebral discs .
Comparison with Similar Compounds
Karacoline is unique among diterpene alkaloids due to its specific biological activity. Similar compounds include:
Chasmanine: Another diterpene alkaloid with similar structural features but different biological activities.
Crassicauline A: Known for its analgesic properties.
Sachaconitine: Exhibits anti-inflammatory effects.
Talatisamine: Has insecticidal properties.
Compared to these compounds, Karacoline’s ability to reduce extracellular matrix degradation via the NF-κB pathway makes it particularly valuable in medical research .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C22H35NO4 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-/m1/s1 |
InChI Key |
HKQZUYOVMYOFIT-JEJCSOMWSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |
Origin of Product |
United States |
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